methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate
Description
Methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate is a fluorinated aromatic compound featuring a pyridinone core substituted with a trifluoromethyl group at the 5-position and a methylbenzoate moiety at the 4-position.
Properties
IUPAC Name |
methyl 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)11-4-2-10(3-5-11)8-19-9-12(15(16,17)18)6-7-13(19)20/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLZTRVBLVKWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate exhibit promising anticancer properties. For instance, compounds with similar pyridine frameworks have been tested for their ability to inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various cancer types .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The presence of the pyridine ring is believed to play a crucial role in disrupting bacterial cell membranes, leading to cell death . This makes it a candidate for developing new antibiotics or antimicrobial agents.
Pesticide Development
The trifluoromethyl group in the compound is known to enhance biological activity in agrochemicals. Studies have shown that similar compounds can act as effective pesticides by targeting specific biochemical pathways in pests. The application of this compound in formulations could lead to the development of new pest control agents that are both effective and environmentally friendly .
Polymer Chemistry
In material science, this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to solvents and temperature fluctuations, making it suitable for high-performance materials used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (common to all compounds) enhances metabolic stability and electronegativity, making the pyridinone ring less susceptible to nucleophilic attack .
Solubility and Lipophilicity :
- The ester group in the target compound likely improves lipid solubility compared to the carboxylic acid derivative (), which may exhibit pH-dependent ionization and higher aqueous solubility .
- Amide derivatives () balance solubility through H-bonding (amide NH) and lipophilicity (aromatic substituents), with the thienylmethyl group () offering unique electronic interactions .
- Biological Implications: The 4-chlorophenyl substituent () may enhance binding to hydrophobic pockets in biological targets, a feature leveraged in drug design .
Biological Activity
Methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate, also known by its CAS number 339024-94-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12F3NO3
- Molar Mass : 311.26 g/mol
- Boiling Point : 417.6 ± 45.0 °C (predicted)
- Density : 1.366 ± 0.06 g/cm³ (predicted)
- pKa : -2.03 ± 0.70 (predicted) .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest a promising avenue for developing new antimicrobial agents based on this compound's structure .
Anticancer Activity
This compound has shown potential in cancer research, particularly in cell line studies where it inhibited proliferation in various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Study on Antimicrobial Properties
In a study published by Matrix Scientific, this compound was tested against multiple pathogens. The compound exhibited bactericidal effects at concentrations lower than those required for many conventional antibiotics, highlighting its potential for treating resistant infections .
Study on Anticancer Effects
A recent investigation into the anticancer properties of this compound revealed that it activates caspase pathways leading to apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm these findings, demonstrating that the compound could serve as a lead in developing novel anticancer therapies .
Q & A
Basic: What are the recommended synthetic protocols for methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate, and how can reaction yields be optimized?
Answer:
Synthesis typically involves coupling a trifluoromethylpyridinone precursor with a methyl benzoate derivative. A general procedure (adapted from similar compounds) includes:
- Step 1: Activation of the pyridinone ring via halogenation or oxidation.
- Step 2: Nucleophilic substitution or Suzuki-Miyaura coupling with a benzyl halide intermediate.
- Step 3: Esterification of the carboxylic acid group using methanol under acidic conditions.
Optimization Strategies:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields improved by degassing solvents and maintaining inert atmospheres .
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | NBS, DMF, 0°C → RT | 75–80 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 60–70 | |
| Esterification | H₂SO₄, MeOH, reflux | >90 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and COSY for pyridinone protons (δ 6.8–8.2 ppm) and trifluoromethyl splitting patterns (δ -60 to -70 ppm in 19F NMR) .
- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions. For example, similar trifluoromethylpyridine derivatives crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .
- HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?
Answer:
The -CF₃ group is electron-withdrawing, stabilizing the pyridinone ring via inductive effects and enhancing metabolic resistance. Computational studies (DFT) reveal:
- Reduced HOMO-LUMO gap (~4.5 eV), increasing electrophilicity for nucleophilic attack .
- Enhanced binding to hydrophobic pockets in enzymes (e.g., kinases) due to lipophilicity (logP ≈ 2.8) .
- Experimental Validation: Compare analogues without -CF₃ in enzyme inhibition assays. A 3–5× potency drop is typical .
Advanced: How should researchers design experiments to evaluate environmental persistence and ecotoxicity?
Answer:
Adopt a tiered approach:
- Lab Studies: Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis, λ = 254 nm). Use LC-MS to identify breakdown products .
- Microcosm Models: Simulate soil/water systems with microbial communities. Monitor degradation via qPCR (16S rRNA) and metabolite profiling .
- Ecotoxicity: Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201).
Table 2: Key Parameters for Environmental Fate Studies
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Hydrolysis Half-life | HPLC-UV | 0.1 µg/mL | |
| Photodegradation QY | Solar simulator | 1×10⁻³ | |
| Microbial Degradation | GC-MS | 10 ppb |
Advanced: How can contradictions in biological activity data across assays be resolved?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardize Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and control for serum protein binding .
- Impurity Profiling: Characterize batches via LC-MS to rule out byproducts (e.g., de-esterified acids) .
- Dose-Response Curves: Perform 8-point IC₅₀ assays (n ≥ 3) to assess reproducibility.
Example: A study on a related pyrimidine derivative showed 10× variability in IC₅₀ due to residual DMSO; switching to PEG-400 reduced noise .
Advanced: What computational methods are recommended for predicting regioselectivity in derivatization reactions?
Answer:
- DFT Calculations: Optimize transition states (B3LYP/6-311+G(d,p)) to predict nucleophilic attack sites. For example, the 2-oxo group in the pyridinone ring is more reactive than the benzoate ester .
- MD Simulations: Model solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Software: Gaussian 16 or ORCA for quantum mechanics; AutoDock Vina for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
